4-(2-Methyl-1H-imidazol-1-YL)phenol
Overview
Description
“4-(2-Methyl-1H-imidazol-1-YL)phenol” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It is used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of 4- (1 H -imidazol-I-yl)benzaldehyde and corresponding substituted acetophenone .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H10N2O . The InChI code for this compound is 1S/C10H10N2O/c1-8-11-6-7-12 (8)9-2-4-10 (13)5-3-9/h2-7,13H,1H3 .Physical and Chemical Properties Analysis
The physical form of “this compound” is a white to yellow solid . The molecular weight of the compound is 174.2 .Scientific Research Applications
Electronic/Substituents Influence in Imidazole-based Compounds
The study of imidazole-based compounds, including derivatives similar to 4-(2-Methyl-1H-imidazol-1-YL)phenol, has shown significant insights into the influence of electronic and substituent factors on the donor–acceptor capacities of imidazole rings. These studies are crucial in understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Eseola et al., 2012).
Synthesis and Properties of Iron Complexes
Research on the synthesis of iron complexes using imidazole-based ligands, like this compound, has demonstrated applications in catalysis, particularly in reactions involving ethylene. These studies contribute to the development of new catalysts in industrial processes (Yankey et al., 2014).
Corrosion Inhibition in Metals
Imidazole derivatives, including compounds related to this compound, are being explored for their corrosion inhibition properties in various metals. This application is particularly relevant in the field of materials engineering and protection of infrastructure (Costa et al., 2021).
Fluorescence Properties in Chemical Sensing
Imidazole derivatives, similar to this compound, have been synthesized and studied for their fluorescence properties. This research contributes to the development of new fluorescent probes and sensors, with potential applications in biochemistry and environmental monitoring (Wen-yao, 2012).
Pharmacokinetics and Drug Delivery
While excluding specific information about drug use and dosage, it is noteworthy that similar imidazole-based compounds are being researched for their role in improving the bioavailability of drugs, particularly in enhancing their delivery to the brain. This research is crucial in the development of more effective pharmaceuticals (Krause et al., 1995).
Inhibitory Effects on Copper Corrosion
Investigations into imidazole derivatives for their inhibitory effects on copper corrosion in acidic media demonstrate their potential in protecting metal surfaces. This application has significance in industries dealing with metal preservation and maintenance (Bereket et al., 2007).
Anti-Cancer Activity Studies
Research into the synthesis and biological activity of certain imidazole-based compounds reveals their potential in anti-cancer activity, particularly against breast cancer. This application is significant in the field of medicinal chemistry and cancer therapy (Karam & Hessoon, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets and cause changes that result in their various biological activities . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
subtillis . Another study found that certain imidazole derivatives manifested remarkable antiproliferative activities against SW620 and HeLa cells .
Biochemical Analysis
Biochemical Properties
4-(2-Methyl-1H-imidazol-1-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Its impact on cellular metabolism includes alterations in glycolysis and mitochondrial respiration, highlighting its potential as a metabolic regulator.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The imidazole ring can chelate metal ions, affecting metalloenzyme function, while the phenol group can form hydrogen bonds with amino acid residues in proteins . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in pharmacokinetics and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLOQIJTWHHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460106 | |
Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81376-54-7 | |
Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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